An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of the heterocyclic compound 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole. This molecule is a member of the triaryl-substituted imidazole class, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This document outlines a common and effective synthetic protocol, details the expected analytical characterization data, and presents the information in a format tailored for scientific and research applications.
Synthesis Methodology: The Radziszewski Reaction
The most prevalent and efficient method for synthesizing 2,4,5-trisubstituted imidazoles, including the title compound, is the Debus-Radziszewski reaction.[1] This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (2-chlorobenzaldehyde), and a source of ammonia (ammonium acetate).[2][3] The reaction typically proceeds with high atom economy and can be performed under relatively simple conditions.[4]
Reaction Scheme:
Benzil + 2-Chlorobenzaldehyde + Ammonium Acetate → 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
Detailed Experimental Protocol
This protocol is based on established literature procedures for the synthesis of triaryl-imidazoles.[5][6]
Materials and Equipment:
-
Benzil
-
2-Chlorobenzaldehyde
-
Ammonium Acetate
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for filtration and recrystallization
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzil (1 mmol), 2-chlorobenzaldehyde (1 mmol), and ammonium acetate (2.5 mmol).[2]
-
Add glacial acetic acid as the solvent (e.g., 20 mL).
-
Heat the reaction mixture to reflux (approximately 120 °C) with continuous stirring.[2]
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC), typically with an ethyl acetate/hexane mobile phase.[5] The reaction is generally complete within 2-4 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove excess acetic acid and ammonium salts.
-
Neutralize the filtrate with an ammonium hydroxide solution to precipitate any remaining product.[7]
-
Dry the crude product.
-
Purify the compound by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product as a white or yellowish solid.[5][8]
Compound Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole. The following tables summarize the expected analytical data based on literature values.
3.1. Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₅ClN₂ | [9] |
| Molecular Weight | 330.81 g/mol | [9] |
| Appearance | White to yellowish solid/powder | [5][8] |
| Melting Point | 198-200 °C / 212-214 °C | [5][6] |
| Solubility | Insoluble in water | [8] |
Note: Melting point ranges can vary based on purity and the specific crystalline form.
3.2. Spectroscopic Data
The following data is crucial for structural elucidation.
Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 12.64 - 12.69 | s (broad) | 1H | N-H (imidazole) | [5][6] |
| 7.81 - 7.83 | m | 1H | Ar-H | [6] |
| 7.61 - 7.64 | m | 1H | Ar-H | [6] |
| 7.23 - 7.57 | m | ~12H | Ar-H (overlapping phenyl protons) | [5][6] |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Reference |
| 143.1 - 143.8 | C=N (imidazole C2) | [5][6] |
| 137.1 - 137.4 | C (imidazole C4/C5) | [6] |
| 134.8 - 135.5 | C (imidazole C4/C5) | [5][6] |
| 126.3 - 132.1 | Aromatic Carbons | [5][6] |
Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data (Technique: KBr pellet)
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3415 - 3446 | N-H Stretch | [5][6] |
| 3061 | Aromatic C-H Stretch | [6] |
| 1599 - 1601 | C=N Stretch (imidazole) | [5][6] |
| 1440 - 1478 | C=C Aromatic Stretch | [5][6] |
| 762 - 763 | C-Cl Stretch / C-H Bend | [5][6] |
| 691 - 692 | C-H Bend | [5][6] |
Table 4: Mass Spectrometry Data
| Technique | m/z Value | Assignment | Reference |
| MS | 330 / 331 | [M]+, [M+H]+ | [9] |
Visualization of Workflows
4.1. Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the purified final product.
Caption: Workflow for the synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole.
4.2. Characterization Workflow
This diagram outlines the standard sequence of analytical techniques used to verify the structure and purity of the synthesized compound.
Caption: Logical workflow for the analytical characterization of the final product.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions [mdpi.com]
- 3. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. lookchem.com [lookchem.com]
- 9. 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | C21H15ClN2 | CID 74356 - PubChem [pubchem.ncbi.nlm.nih.gov]
